2-Ethenylfuran

Catalog No.
S3711287
CAS No.
31093-57-9
M.F
C6H6O
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethenylfuran

CAS Number

31093-57-9

Product Name

2-Ethenylfuran

IUPAC Name

2-ethenylfuran

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2

InChI Key

QQBUHYQVKJQAOB-UHFFFAOYSA-N

SMILES

C=CC1=CC=CO1

Canonical SMILES

C=CC1=CC=CO1

2-Ethenylfuran, also known as vinylfuran, is an organic compound with the molecular formula C6H6OC_6H_6O and a molecular weight of approximately 94.11 g/mol. Its structure features a furan ring substituted with a vinyl group at the second position, making it a six-carbon compound. The compound is characterized by its distinct aromatic properties and reactivity, which are influenced by the presence of both the furan moiety and the vinyl group .

, including:

  • Addition Reactions: The vinyl group can participate in electrophilic addition reactions, reacting with electrophiles to form more complex structures.
  • Cycloaddition Reactions: It can engage in cycloaddition reactions, which involve the formation of cyclic compounds through the interaction of two or more reactants .
  • Polymerization: 2-Ethenylfuran can undergo cationic polymerization when catalyzed by agents like trifluoroacetic acid, leading to oligomer formation and further polymerization under specific conditions .

Several methods for synthesizing 2-ethenylfuran have been documented:

  • From Furans: One common approach involves the reaction of furans with alkenes or other reagents that introduce the vinyl group.
  • Dehydration Reactions: Another method includes the dehydration of certain furan derivatives under acidic conditions to yield 2-ethenylfuran .
  • Catalytic Processes: Catalysts can enhance yields and selectivity in forming 2-ethenylfuran from simpler precursors .

2-Ethenylfuran finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Polymer Chemistry: Due to its polymerization capabilities, it is used to create novel materials with specific properties.
  • Flavoring Agents: Its aromatic profile makes it suitable for use in flavoring and fragrance formulations .

Studies on the interactions of 2-ethenylfuran reveal its potential as a reactive agent in various chemical environments. For instance, its polymerization behavior can be influenced by the presence of water and other solvents, affecting reaction kinetics and mechanisms . Additionally, its interactions with biological molecules suggest avenues for exploring its role in biochemical pathways.

Several compounds share structural similarities with 2-ethenylfuran. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
FuranBasic five-membered aromatic ringLacks vinyl substitution
3-EthenylfuranVinyl group at the third positionDifferent reactivity profile
2-MethylfuranMethyl group substitution at position twoAltered electronic properties
5-EthenylfuranVinyl group at the fifth positionDistinct reactivity

The uniqueness of 2-ethenylfuran lies in its specific positioning of the vinyl group relative to the furan ring, which significantly influences its chemical behavior and applications compared to these similar compounds .

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

94.041864811 g/mol

Monoisotopic Mass

94.041864811 g/mol

Boiling Point

99.5 °C

Heavy Atom Count

7

Melting Point

-94.0 °C

UNII

V5MN67I54D

Wikipedia

2-ethenyl-furan

Dates

Last modified: 08-20-2023

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